molecular formula C18H25N7 B2804184 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine CAS No. 2415471-08-6

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine

Cat. No. B2804184
CAS RN: 2415471-08-6
M. Wt: 339.447
InChI Key: PXZJJEBFJLYIFL-UHFFFAOYSA-N
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Description

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine, also known as CBP-307, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is a critical signaling pathway involved in various cellular processes, including cell growth, proliferation, and survival.

Mechanism of Action

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine exerts its pharmacological effects by inhibiting the PI3K pathway, which is a critical signaling pathway involved in various cellular processes, including cell growth, proliferation, and survival. PI3K is activated by various growth factors and cytokines and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, including Akt and mTOR, which promote cell growth and survival. 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine inhibits the activity of PI3K, leading to the suppression of downstream signaling pathways and ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has been shown to exhibit potent inhibitory effects on the PI3K pathway, leading to the suppression of cell growth and proliferation in various cancer cell lines. Moreover, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells, suggesting its potential as a therapeutic agent for cancer. Additionally, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has been shown to exhibit anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, which is a critical signaling pathway involved in inflammation.

Advantages and Limitations for Lab Experiments

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a small molecule inhibitor of the PI3K pathway, making it an attractive candidate for drug development. The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is relatively straightforward, and the compound has shown promising results in preclinical studies. However, like any other experimental compound, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has its limitations. For instance, the compound may exhibit off-target effects, leading to unwanted toxicity or adverse effects. Moreover, the pharmacokinetic and pharmacodynamic properties of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine are not well-characterized, which may limit its clinical translation.

Future Directions

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer and other diseases associated with dysregulated PI3K signaling. Some of the future directions for 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine research include:
1. Determining the pharmacokinetic and pharmacodynamic properties of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine to optimize its clinical translation.
2. Investigating the efficacy of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine in combination with other anticancer agents to determine its potential as a combination therapy.
3. Investigating the potential of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine in other diseases associated with dysregulated PI3K signaling, such as autoimmune diseases and metabolic disorders.
4. Determining the safety and toxicity profile of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine to ensure its clinical safety.
Conclusion
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the PI3K pathway, which is a critical signaling pathway involved in various cellular processes, including cell growth, proliferation, and survival. 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has shown promising results in preclinical studies, particularly in the treatment of cancer, and further research is needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine involves several steps, starting from the reaction of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with 1-bromo-4-(6-cyclobutylpyrimidin-4-yl)piperazine in the presence of potassium carbonate. This intermediate is then treated with N-ethyl-2-aminopyrimidine in the presence of palladium catalyst to obtain the final product, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine. The yield of this synthesis method is reported to be around 30%.

Scientific Research Applications

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases associated with dysregulated PI3K signaling. Preclinical studies have shown that 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine effectively inhibits the PI3K pathway, leading to the suppression of cell growth and proliferation in various cancer cell lines, including breast, lung, and prostate cancer. Moreover, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine has shown promising results in combination with other anticancer agents, such as paclitaxel and doxorubicin, suggesting its potential as a combination therapy.

properties

IUPAC Name

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-19-18-20-7-6-16(23-18)24-8-10-25(11-9-24)17-12-15(21-13-22-17)14-4-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZJJEBFJLYIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine

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